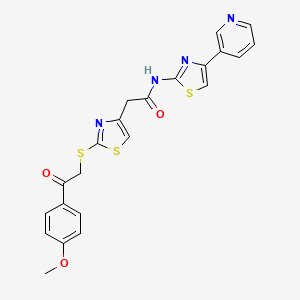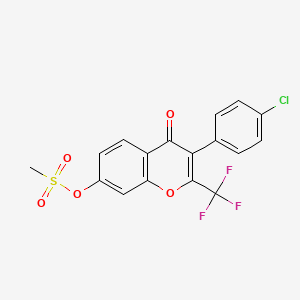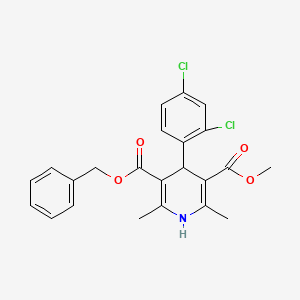
2-(2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)thiazol-4-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)thiazol-4-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C22H18N4O3S3 and its molecular weight is 482.59. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Cyclooxygenase (COX) Inhibitory Activity
- Certain derivatives of this compound, specifically those containing a 4-methoxyphenyl group, have shown strong inhibitory activity on the COX-2 enzyme. Compound 4k, in particular, exhibited higher selectivity on this enzyme, suggesting potential applications in inflammation and pain management research (Ertas et al., 2022).
Adenosine A(3) Receptor Antagonism
- Derivatives of this compound have been optimized as potent, selective adenosine A(3) receptor antagonists. These antagonists have shown potential in modulating adenosine receptor activity, which is relevant in conditions like inflammatory diseases and cancer (Press et al., 2004).
Antimicrobial Activities
- Novel thiazole derivatives synthesized by incorporating pyrazole moiety exhibited significant anti-bacterial and anti-fungal activities. This suggests their potential use in developing new antimicrobial agents (Saravanan et al., 2010).
Cytotoxic Activity Against Cancer Cell Lines
- Some derivatives have been evaluated for their cytotoxicity against human cancer cell lines, including HepG2 and MDA-MB-231, showing potential as inhibitors for cancer treatment (Ding et al., 2012).
Anticancer Properties
- Various synthesized derivatives have displayed anticancer activity, particularly against certain breast and liver cancer cell lines, highlighting their relevance in oncology research (Vinayak et al., 2014).
Optoelectronic Properties
- Thiazole-based derivatives have been studied for their optoelectronic properties, indicating potential applications in materials science (Camurlu & Guven, 2015).
Inhibitors of HIF Prolyl 4-Hydroxylases
- Certain analogs of this compound have been designed to inhibit HIF prolyl 4-hydroxylases (PHDs), which play a critical role in the response to low oxygen levels in cells. This research is relevant to conditions such as anemia and ischemic diseases (Hong et al., 2014).
properties
IUPAC Name |
2-[2-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O3S3/c1-29-17-6-4-14(5-7-17)19(27)13-32-22-24-16(11-31-22)9-20(28)26-21-25-18(12-30-21)15-3-2-8-23-10-15/h2-8,10-12H,9,13H2,1H3,(H,25,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLTOLACCSHQHMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CSC2=NC(=CS2)CC(=O)NC3=NC(=CS3)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2-Aminoethyl)amino]-6-fluorobenzonitrile hydrochloride](/img/structure/B2477116.png)

![6-Tert-butyl-2-[1-(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2477120.png)





![1-(dihydro-1H-furo[3,4-c]pyrrol-5(3H,6H,6aH)-yl)-2-p-tolylethanone](/img/structure/B2477131.png)



![N-(2-chloro-4-methylphenyl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2477136.png)